Methylene-Linker Conformational Flexibility
The target compound possesses a methylene (–CH₂–) spacer between the piperidine C3 carbon and the sulfonamide nitrogen, introducing one additional rotatable bond relative to directly N-attached analogs such as N-(piperidin-3-yl)cyclopropanesulfonamide (CAS 1341116-93-5) . This extra degree of rotational freedom alters the accessible conformational ensemble and modulates the spatial relationship between the basic piperidine amine (predicted pKₐ ~9.5–10.5 for secondary aliphatic amines) and the sulfonamide NH (predicted pKₐ ~10–11), which can influence both intramolecular hydrogen-bonding propensity and target-binding pharmacophore geometry [1].
| Evidence Dimension | Number of rotatable bonds between piperidine core and sulfonamide group |
|---|---|
| Target Compound Data | 3 rotatable bonds (including methylene linker); SMILES: C1CC(CNC1)CNS(=O)(=O)C2CC2 |
| Comparator Or Baseline | N-(piperidin-3-yl)cyclopropanesulfonamide: 2 rotatable bonds (direct N–S attachment); SMILES: C1CC(CNC1)NS(=O)(=O)C2CC2 |
| Quantified Difference | +1 rotatable bond (methylene bridge vs. direct attachment) |
| Conditions | In silico conformational analysis; computed from SMILES strings using standard torsion definitions [1] |
Why This Matters
One additional rotatable bond can meaningfully shift the entropy-enthalpy compensation profile during target binding—SAR campaigns using the directly attached analog may fail to recapitulate binding poses achieved with the methylene-spaced scaffold, especially for targets with deep or sterically constrained binding pockets.
- [1] Kuujia. CAS 1342002-46-3: N-(piperidin-3-yl)methylcyclopropanesulfonamide – Structural characterization including SMILES and computed descriptors. View Source
